molecular formula C18H19FN2O B12241301 4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine

4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine

Cat. No.: B12241301
M. Wt: 298.4 g/mol
InChI Key: SDDPUSVGFDHQAZ-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring substituted with a benzyl group and a carbonyl group, along with a fluoropyridine moiety, making it a versatile scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions on the pyridine ring.

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidine-1-carbonyl)-3-fluoropyridine is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-fluoropyridin-4-yl)methanone

InChI

InChI=1S/C18H19FN2O/c19-17-13-20-9-6-16(17)18(22)21-10-7-15(8-11-21)12-14-4-2-1-3-5-14/h1-6,9,13,15H,7-8,10-12H2

InChI Key

SDDPUSVGFDHQAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=NC=C3)F

Origin of Product

United States

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